2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Description
2-(Fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol is a synthetic oxolane (tetrahydrofuran) derivative featuring a fluoromethyl group at position 2 and a 2-nitroimidazole moiety at position 5, with hydroxyl groups at positions 3 and 4. The fluoromethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius, while the 2-nitroimidazole group is known for its radiosensitizing properties and hypoxic cell targeting .
Properties
IUPAC Name |
2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSRGRDVVGMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the imidazole ring.
Fluoromethylation: Addition of the fluoromethyl group to the oxolane ring.
Cyclization: Formation of the oxolane ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the fluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol likely involves:
Molecular Targets: DNA, enzymes involved in cellular metabolism.
Pathways: Induction of oxidative stress, inhibition of DNA synthesis, and interference with cellular respiration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-(6-Aminopurin-9-yl)-5-(Methylsulfanylmethyl)Oxolane-3,4-Diol (5'-S-Methyl-5'-Thioadenosine)
This compound, referenced in the provided evidence, shares the oxolane backbone and diol groups but differs in substituents:
- Position 2 : Methylsulfanylmethyl (CH₂SCH₃) vs. fluoromethyl (CH₂F) in the target compound.
- Position 5: 6-Aminopurin-9-yl (adenine) vs. 2-nitroimidazol-1-yl.
Key Differences and Implications:
The 2-nitroimidazole group undergoes bioreduction in hypoxic conditions, generating cytotoxic radicals, unlike the adenine group, which functions as a nucleoside analog interfering with DNA synthesis .
Biological Activity: 5'-S-Methyl-5'-thioadenosine is a naturally occurring metabolite involved in polyamine metabolism and methylthioadenosine phosphorylase (MTAP) pathways. In contrast, the target compound’s nitroimidazole moiety suggests utility in imaging or enhancing radiation therapy efficacy .
Physicochemical Properties :
- Lipophilicity : Fluoromethyl increases logP compared to methylthio, enhancing membrane permeability.
- Solubility : Both compounds retain diol groups, favoring aqueous solubility, but the nitroimidazole’s nitro group may reduce solubility relative to adenine’s polar amine .
Other Oxolane Derivatives
While direct comparative data for the target compound are scarce, broader analysis of oxolane derivatives reveals:
- Nitroimidazole Analogs: Compounds like metronidazole (non-oxolane) share hypoxia-targeting nitroimidazole groups but lack the fluoromethyl-diol backbone, limiting tissue specificity.
- Fluorinated Nucleosides : Fluoro-substituted nucleosides (e.g., fludarabine) exhibit antiviral/antitumor activity but differ in mechanism due to their nucleobase orientation.
Data Table: Comparative Analysis of Key Features
Research Findings and Gaps
- Hypothesis-Driven Insights : The target compound’s fluoromethyl and nitroimidazole groups may synergize to improve tumor penetration and hypoxia-selective cytotoxicity.
- Contradictions: While 5'-S-methyl-5'-thioadenosine is well-characterized metabolically , the target compound’s mechanism remains speculative due to absent in vivo studies.
- Critical Gaps: No published data exist on its toxicity profile, enzymatic interactions, or comparative efficacy against other nitroimidazole derivatives.
Biological Activity
2-(Fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol is a synthetic organic compound classified as a nitroimidazole derivative. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. Its unique structural features, including the fluoromethyl and nitroimidazole moieties, suggest a distinct biological activity profile that warrants detailed investigation.
Structure and Composition
- IUPAC Name : 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
- Molecular Formula : C8H10FN3O5
- Molecular Weight : 247.181 g/mol
- CAS Number : 220793-03-3
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol is primarily attributed to its interaction with biological macromolecules, particularly DNA and various enzymes involved in cellular metabolism. The proposed mechanisms include:
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage.
- Inhibition of DNA Synthesis : By interfering with DNA replication processes, it may exert cytotoxic effects on rapidly dividing cells.
- Disruption of Cellular Respiration : The compound could potentially inhibit key metabolic pathways, affecting energy production in cells.
Antimicrobial and Anticancer Properties
Research indicates that compounds within the nitroimidazole class have significant antimicrobial properties. Specifically, 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol has shown promise against various bacterial strains and could be effective in treating infections caused by anaerobic bacteria.
In terms of anticancer activity, studies have suggested that nitroimidazole derivatives can selectively target hypoxic tumor cells. This selectivity is crucial since many tumors exhibit hypoxic regions that are resistant to conventional therapies.
Comparative Analysis with Similar Compounds
The biological activity of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol can be compared with other well-known nitroimidazoles such as metronidazole and tinidazole.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Metronidazole | Broad-spectrum against anaerobes | Effective against certain cancers | Established clinical use |
| Tinidazole | Similar to metronidazole | Used in specific cancer therapies | Longer half-life |
| 2-(Fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | Potentially broad-spectrum | Hypoxia-selective targeting | Novel fluoromethyl group |
Case Studies and Research Findings
Several studies have investigated the biological activity of nitroimidazole derivatives, including 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol. Notable findings include:
-
Transporter Interaction Studies :
- A study evaluated the interaction of various nitroimidazole derivatives with human nucleoside transporters (hNTs). The results indicated that while some compounds showed significant inhibition at high concentrations, the specific interactions of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol require further investigation to determine its efficacy in cellular uptake and distribution .
- Hypoxia Imaging Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
